molecular formula C16H16ClNOS2 B2725343 [3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone CAS No. 477857-95-7

[3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienyl](1-pyrrolidinyl)methanone

Cat. No. B2725343
CAS RN: 477857-95-7
M. Wt: 337.88
InChI Key: PXFHOLXIKQUISI-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone” is a chemical compound with the molecular formula C16H16ClNOS2. It has an average mass of 337.887 Da and a monoisotopic mass of 337.036194 Da . This compound is used in scientific research, with applications in drug development, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H16ClNOS2. This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and two sulfur atoms . The exact spatial arrangement of these atoms would be determined by a variety of factors, including the types of bonds between the atoms and the presence of any functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Kobayashi et al. (2013) developed a three-step synthesis procedure for 3-aryl-2-sulfanylthienopyridines, indicating the chemical's role in synthesizing structurally complex thienopyridine derivatives from corresponding aryl(halopyridinyl)methanones (Kobayashi, Suzuki, & Egara, 2013). This methodology underscores the compound's importance in creating novel heterocyclic structures with potential applications in various fields.

Molecular Structure and Reactivity

Pouzet et al. (1998) synthesized (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity towards sulfur- and oxygen-containing nucleophiles, offering insights into the compound's chemical reactivity and potential for creating functionalized benzo[b]thiophene derivatives with diverse applications (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Crystal Structure Analysis

The crystal and molecular structure analysis of related chloropyridinyl methanone compounds by Lakshminarayana et al. (2009) highlights the importance of structural characterization in understanding the intermolecular interactions and stability of such compounds, which is crucial for their potential application in material science and drug design (Lakshminarayana et al., 2009).

Application in Synthesis of Key Intermediates

Research by Ni, Zhou, and Sun (2012) on the production of a key chiral intermediate of Betahistine showcases the compound's role in the stereoselective reduction of methanones, demonstrating its utility in the synthesis of intermediates for pharmaceutical applications (Ni, Zhou, & Sun, 2012).

These studies collectively underscore the versatility of "3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone" in synthetic chemistry, molecular structure analysis, and the production of pharmaceutically relevant intermediates. Its applications span from facilitating the synthesis of complex organic molecules to contributing to our understanding of molecular interactions and reactivity, highlighting its significance in scientific research beyond the realms of direct pharmaceutical usage.

properties

IUPAC Name

[3-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS2/c1-20-14-10-13(11-4-6-12(17)7-5-11)15(21-14)16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFHOLXIKQUISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(S1)C(=O)N2CCCC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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